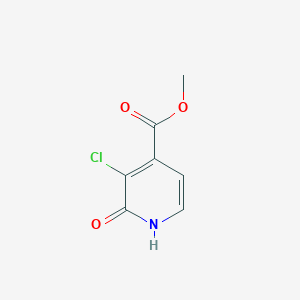

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic organic compound featuring a partially saturated pyridine ring. Its structure includes a chlorine substituent at position 3, a ketone group at position 2, and a methyl ester moiety at position 4 (Figure 1). Crystallographic studies using programs like SHELX have been instrumental in elucidating its three-dimensional conformation . The dihydropyridine core introduces ring puckering, which can be quantified using Cremer-Pople parameters to describe nonplanar distortions .

Properties

Molecular Formula |

C7H6ClNO3 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

methyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10) |

InChI Key |

CVXVCTIWDHOAOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2,4-dione with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

Substitution: Formation of 3-amino-2-oxo-1,2-dihydropyridine-4-carboxylate.

Reduction: Formation of 3-chloro-2-hydroxy-1,2-dihydropyridine-4-carboxylate.

Oxidation: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

Chemical Overview

Molecular Formula : C7H6ClNO3

Molecular Weight : 187.58 g/mol

CAS Number : 1214365-99-7

This compound features a dihydropyridine structure, which is known for its diverse biological activities and applications in drug development.

Medicinal Chemistry Applications

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its potential pharmacological properties. Its structural analogs often exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of dihydropyridine have been tested against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that dihydropyridine derivatives may inhibit cancer cell proliferation. A study highlighted the anticancer effects of related compounds, suggesting potential pathways for further exploration .

- Anti-inflammatory Effects : The compound's structure allows for interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of appropriate aldehydes or ketones with amines to form the dihydropyridine structure. |

| Cyclization Techniques | Utilizes cyclization methods to form the dihydropyridine ring from linear precursors. |

These synthetic approaches allow for the modification of the compound to enhance its biological activity or selectivity.

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives:

Case Study 1: Antimicrobial Testing

A study conducted by Hublikar et al. evaluated a series of dihydropyridine derivatives for antimicrobial activity. The results indicated that certain modifications to the methyl 3-chloro structure significantly enhanced antibacterial properties against common pathogens .

Case Study 2: Anticancer Activity

In a recent investigation published in Molecules, researchers synthesized new derivatives of dihydropyridines and tested their cytotoxicity against various cancer cell lines. The findings suggested that specific substitutions on the methyl 3-chloro framework could lead to improved anticancer efficacy .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural modifications. The presence of the chlorine atom and the keto group allows it to form strong interactions with active sites of enzymes, thereby affecting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound is compared below with its structural analog, methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate , highlighting key differences (Table 1).

Table 1: Structural Comparison

| Property | Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate | Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate |

|---|---|---|

| Molecular Formula | C₇H₆ClNO₃ | C₂₄H₁₇ClNO₃ |

| Molecular Weight (g/mol) | ~187.6 | 365.8 |

| Ring System | Monocyclic 1,2-dihydropyridine | Polycyclic indeno-fused pyridine |

| Substituents | -Cl (C3), -COOCH₃ (C4) | -Cl (2-chlorophenyl at C4), -CH₃ (C2), -COOCH₃ (C3) |

| Notable Features | Planar to slightly puckered dihydropyridine core | Rigid, fused indeno-pyridine system with enhanced aromaticity |

Key Observations:

Ring Complexity: The indeno-fused analog incorporates a bicyclic system, increasing rigidity and planarity compared to the monocyclic dihydropyridine core of the target compound. This structural difference likely reduces conformational flexibility and enhances π-π stacking interactions .

Molecular Weight : The analog’s higher molecular weight (~365.8 vs. ~187.6) reflects its extended aromatic system, which may influence bioavailability and metabolic stability.

Reactivity and Functional Group Interactions

- Chlorine Position : The chlorine at C3 in the target compound may direct electrophilic substitution reactions differently compared to the 2-chlorophenyl group in the analog, where the chlorine is part of an aromatic ring.

- Ester Group: The methyl ester at C4 in the target compound is positioned to participate in hydrogen bonding or hydrolysis reactions, whereas the ester at C3 in the analog is sterically shielded by the indeno group.

Crystallographic and Conformational Analysis

Crystallographic studies using programs like SHELX reveal that the dihydropyridine ring in the target compound exhibits slight puckering, quantified via Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) . In contrast, the fused indeno-pyridine system in the analog adopts a nearly planar conformation due to aromatic stabilization, reducing puckering effects .

Biological Activity

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The compound's structure and its derivatives play a significant role in its biological efficacy.

- Chemical Name : this compound

- CAS Number : 886360-77-6

- Molecular Formula : C7H6ClNO3

- Molecular Weight : 187.58 g/mol

- Appearance : White to light yellow solid

- Purity : Typically >99% .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of methyl 3-chloro-2-oxo-1,2-dihydropyridine derivatives. For instance:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Not reported | Antibacterial |

| 10 | 0.25 | Not reported | Antifungal |

The compound exhibits significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

Anticancer Activity

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. A study highlighted that certain analogs demonstrated cytotoxic effects against breast and lung cancer cell lines, with IC50 values ranging from 10 to 30 μM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Other Pharmacological Effects

Methyl 3-chloro-2-oxo-1,2-dihydropyridine derivatives have also been explored for their potential as enzyme inhibitors. For example:

| Enzyme Target | IC50 (μM) |

|---|---|

| DNA gyrase | 12.27 |

| Dihydrofolate reductase | 0.52 |

These findings suggest that the compound may serve as a lead for developing new therapeutics targeting bacterial infections and cancer .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated various derivatives of methyl 3-chloro-2-oxo-1,2-dihydropyridine against clinical isolates of bacteria. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

- Cancer Cell Line Study : In vitro tests on lung cancer cell lines revealed that treatment with methyl 3-chloro derivatives led to a significant reduction in cell viability, attributed to apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.